molecular formula C11H13N5O3 B1436543 N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine CAS No. 550299-59-7

N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine

Cat. No.: B1436543
CAS No.: 550299-59-7
M. Wt: 263.25 g/mol
InChI Key: YWLNDYANIWBMAJ-UHFFFAOYSA-N
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Description

N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine is a quinazoline derivative with the molecular formula C11H13N5O3 and a molecular weight of 263.25 g/mol.

Preparation Methods

The synthesis of N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine typically involves multiple steps. One common synthetic route starts with the O-alkylation of methyl 3,4-dihydroxy-benzoate using either 1-chloro-2-methoxyethane or 1-bromo-2-methoxyethane . The reaction conditions often require a basic catalyst such as NaOH to facilitate the process. The intermediates are then subjected to further reactions, including nitration and reduction, to yield the desired quinazoline derivative .

Industrial production methods for this compound may involve bulk manufacturing and custom synthesis to meet specific requirements . These methods ensure the compound’s availability for various research and industrial applications.

Chemical Reactions Analysis

N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of various reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the quinazoline ring are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex quinazoline derivatives.

    Biology: The compound has been studied for its potential biological activities, including anticancer and antibacterial properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s unique chemical properties make it valuable for industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes . The compound’s effects are mediated through its binding to these targets, which can result in various biological outcomes, such as the inhibition of cancer cell growth or the suppression of bacterial activity .

Comparison with Similar Compounds

N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine can be compared with other similar compounds, such as:

    4-[3-Hydroxyanilino]-6,7-Dimethoxyquinazoline: This compound shares a similar quinazoline core but has different substituents, leading to distinct biological activities.

    6,7-Dimethoxy-2,4-quinazolinedione: Another quinazoline derivative with unique chemical properties and applications.

The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties.

Properties

IUPAC Name

2-(6,7-dimethoxy-4-oxo-3H-quinazolin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3/c1-18-7-3-5-6(4-8(7)19-2)14-11(15-9(5)17)16-10(12)13/h3-4H,1-2H3,(H5,12,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLNDYANIWBMAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)N=C(N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine
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N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine
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N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine
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N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine
Reactant of Route 5
Reactant of Route 5
N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine
Reactant of Route 6
N-(6,7-dimethoxy-4-oxo-1,4-dihydroquinazolin-2-yl)guanidine

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